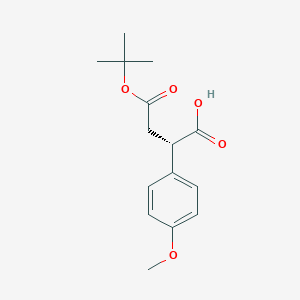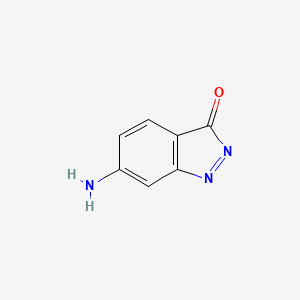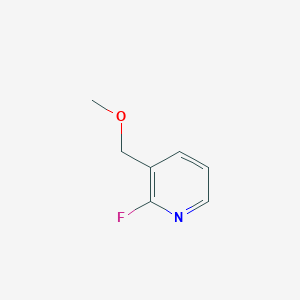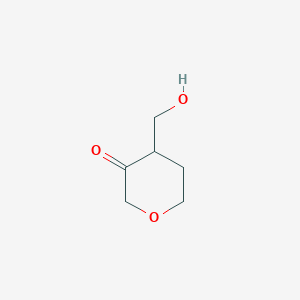
(R)-Ethyl 3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate is a chiral compound often used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The compound also contains a p-tolyl group, which is a derivative of toluene, adding to its chemical complexity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-(p-tolyl)butanoic acid and ethyl chloroformate.
Protection of the Amine Group: The amine group of ®-3-amino-4-(p-tolyl)butanoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The protected amino acid is then esterified using ethyl chloroformate to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
- p-Toluic acid or p-tolualdehyde.
Reduction: ®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanol.
Substitution: ®-Ethyl3-amino-4-(p-tolyl)butanoate.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis due to its chiral nature.
Biology
Peptide Synthesis: Utilized in the synthesis of peptides and proteins, where the Boc group protects the amine during chain elongation.
Medicine
Drug Development: Investigated for potential use in drug development, particularly in the synthesis of chiral drugs.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The compound exerts its effects primarily through its functional groups. The Boc group protects the amine, preventing unwanted reactions during synthesis. The ester group can be hydrolyzed to form carboxylic acids, which can further react to form amides or other derivatives. The p-tolyl group can participate in electrophilic aromatic substitution reactions.
類似化合物との比較
Similar Compounds
®-Ethyl3-amino-4-(p-tolyl)butanoate: Lacks the Boc protecting group.
®-Methyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate: Has a methyl ester instead of an ethyl ester.
(S)-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate: The enantiomer of the compound .
Uniqueness
®-Ethyl3-((tert-butoxycarbonyl)amino)-4-(p-tolyl)butanoate is unique due to its specific combination of functional groups and chiral center, making it valuable in asymmetric synthesis and as a building block for more complex molecules.
特性
分子式 |
C18H27NO4 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
ethyl (3R)-4-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C18H27NO4/c1-6-22-16(20)12-15(19-17(21)23-18(3,4)5)11-14-9-7-13(2)8-10-14/h7-10,15H,6,11-12H2,1-5H3,(H,19,21)/t15-/m1/s1 |
InChIキー |
CWLOXQGMGJEIJJ-OAHLLOKOSA-N |
異性体SMILES |
CCOC(=O)C[C@@H](CC1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)CC(CC1=CC=C(C=C1)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B13099303.png)


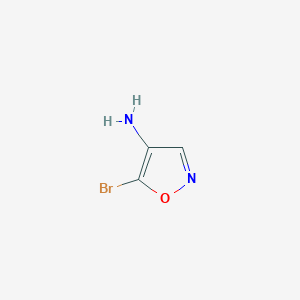
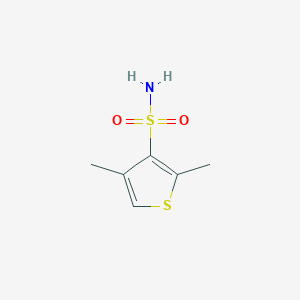
![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
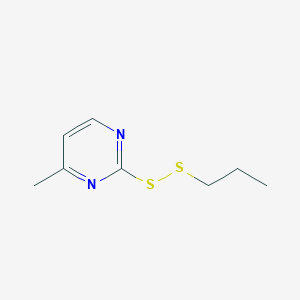
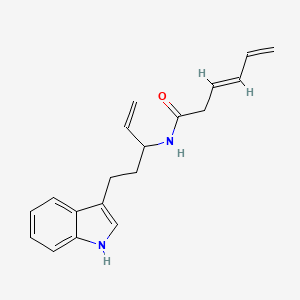
![7-Bromo-2,3-dihydrobenzo[b]thiepin-4(5H)-one](/img/structure/B13099346.png)
![2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid](/img/structure/B13099348.png)
